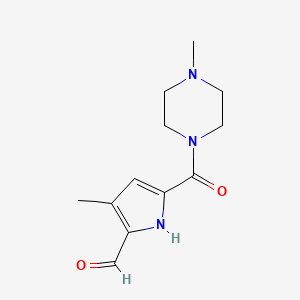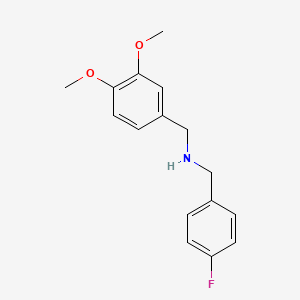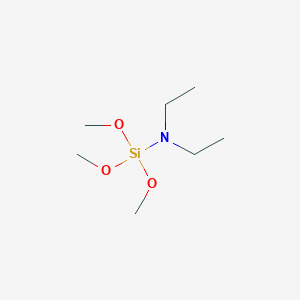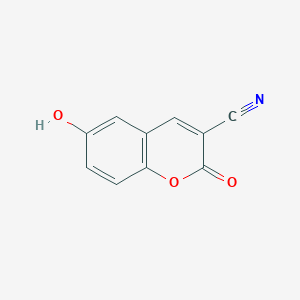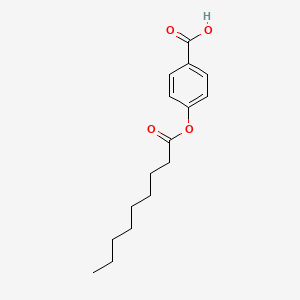
4-(Nonanoyloxy)benzoic acid
描述
4-(Nonanoyloxy)benzoic acid is an organic compound with the molecular formula C16H22O4 It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a nonanoyloxy group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Nonanoyloxy)benzoic acid typically involves the esterification of benzoic acid with nonanoic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity starting materials and efficient purification techniques, such as recrystallization, are essential to obtain the desired product with high purity.
化学反应分析
Types of Reactions: 4-(Nonanoyloxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzoquinone derivatives.
Reduction: Reduction reactions can convert the ester group back to the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products:
Oxidation: Benzoquinone derivatives.
Reduction: 4-(Nonanoyloxy)benzyl alcohol.
Substitution: Nitro or halogenated derivatives of this compound.
科学研究应用
4-(Nonanoyloxy)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable esters.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-(Nonanoyloxy)benzoic acid involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release benzoic acid and nonanoic acid, which can then participate in further biochemical pathways. The aromatic ring can interact with enzymes and receptors, influencing their activity and leading to various biological effects.
相似化合物的比较
Benzoic Acid: The parent compound, which lacks the nonanoyloxy group.
4-(Octanoyloxy)benzoic Acid: Similar structure but with an octanoyloxy group instead of nonanoyloxy.
4-(Decanoyloxy)benzoic Acid: Similar structure but with a decanoyloxy group instead of nonanoyloxy.
Uniqueness: 4-(Nonanoyloxy)benzoic acid is unique due to the specific length of its nonanoyloxy group, which can influence its solubility, reactivity, and interactions with biological molecules. This makes it distinct from other similar compounds and suitable for specific applications in research and industry.
属性
IUPAC Name |
4-nonanoyloxybenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O4/c1-2-3-4-5-6-7-8-15(17)20-14-11-9-13(10-12-14)16(18)19/h9-12H,2-8H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPVXVXVYQAUIQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(=O)OC1=CC=C(C=C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40393685 | |
| Record name | Benzoic acid, 4-[(1-oxononyl)oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40393685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35179-36-3 | |
| Record name | Benzoic acid, 4-[(1-oxononyl)oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40393685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
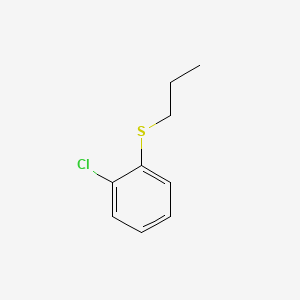

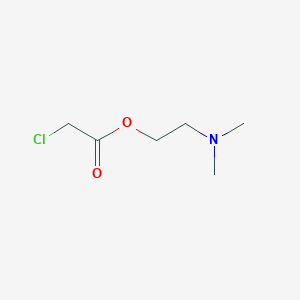
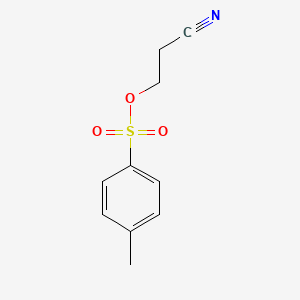
![3-Benzyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B3051559.png)
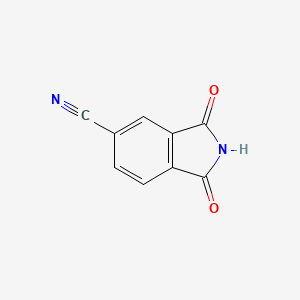
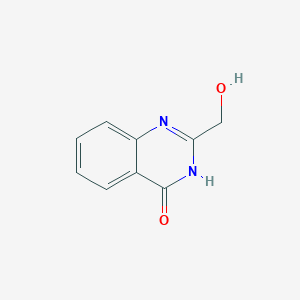
![3-Methyl-2-phenylimidazo[1,2-a]pyridine](/img/structure/B3051565.png)
